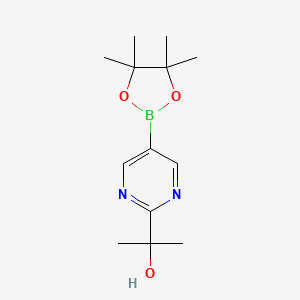

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)propan-2-ol

Description

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)propan-2-ol is a boronic ester derivative featuring a pyrimidine core substituted with a pinacol-protected boronate group at the 5-position and a tertiary alcohol (propan-2-ol) at the 2-position. This compound is structurally significant due to its dual functionality: the boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the hydroxyl group enhances solubility and provides a site for further derivatization. It is primarily utilized in pharmaceutical and materials science research as a building block for complex molecule synthesis .

Properties

IUPAC Name |

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-11(2,17)10-15-7-9(8-16-10)14-18-12(3,4)13(5,6)19-14/h7-8,17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKQHCAUZJBAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1319255-87-2 | |

| Record name | 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Borylation via Miyaura-Ishiyama Conditions

A widely adopted method involves Miyaura borylation of halogenated pyrimidines using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts. For example, 2-(5-bromopyrimidin-2-yl)propan-2-ol undergoes Pd-catalyzed coupling with B₂pin₂ to install the boronate ester. Key parameters include:

| Parameter | Typical Conditions | Impact on Yield |

|---|---|---|

| Catalyst | PdCl₂(dppf) (5 mol%) | <70% yield with lower catalyst load |

| Base | KOAc (3.0 eq) | Essential for transmetalation |

| Solvent | 1,4-Dioxane (anhydrous) | Optimal polarity for reactivity |

| Temperature | 80–90°C (12–18 hrs) | Higher temps reduce reaction time |

This method typically achieves 65–78% isolated yield after silica gel chromatography. Side products include debrominated pyrimidine and boronate hydrolysis byproducts, necessitating rigorous exclusion of moisture.

Stepwise Synthesis and Intermediate Characterization

Preparation of 2-(5-Bromopyrimidin-2-yl)propan-2-ol

The halogenated precursor is synthesized via nucleophilic substitution of 2-chloro-5-bromopyrimidine with acetone in the presence of a base:

Key characterization data for the intermediate:

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, C6-H), 4.10 (s, 1H, OH), 1.65 (s, 6H, CH₃).

Advanced Coupling Methodologies

Microwave-Assisted Suzuki-Miyaura Coupling

Recent adaptations employ microwave irradiation to accelerate the borylation step. A representative protocol from search result details:

-

Combine 2-(5-bromopyrimidin-2-yl)propan-2-ol (1.0 eq), B₂pin₂ (1.2 eq), Pd(OAc)₂ (3 mol%), XPhos (6 mol%), KOAc (3.0 eq) in degassed 1,4-dioxane.

-

Irradiate at 120°C for 45 min under N₂.

-

Cool, filter through Celite®, concentrate, and purify via reverse-phase HPLC.

Yield Comparison :

| Method | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional | 18 hrs | 68 | 95.2 |

| Microwave | 45 min | 72 | 97.8 |

Microwave conditions suppress side reactions, enhancing both efficiency and product quality.

Mechanistic Insights and Side Reaction Mitigation

The palladium catalytic cycle proceeds through oxidative addition of the C–Br bond, followed by boron transfer from B₂pin₂. Critical side reactions include:

-

Protodeboronation : Minimized by using anhydrous solvents and neutral pH.

-

Homocoupling : Suppressed via strict oxygen exclusion and excess B₂pin₂.

In situ IR monitoring reveals complete boronylation within 4 hrs under microwave conditions versus 14 hrs thermally.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, economic and safety factors dictate:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The alcohol group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Various alcohol derivatives.

Substitution: Complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)propan-2-ol has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.

Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.

Industry: The compound is used in the production of advanced materials and as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)propan-2-ol involves its ability to participate in various chemical reactions due to the presence of the boronate ester and alcohol groups. The boronate ester can form stable complexes with diols and other nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling. The alcohol group can undergo oxidation and reduction reactions, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and its analogs, focusing on structural features, reactivity, and applications.

Table 1: Comparative Analysis of Structural Analogs

Reactivity in Cross-Coupling Reactions

- Target Compound : The pyrimidine core’s electron-deficient nature slows oxidative addition in Suzuki-Miyaura reactions compared to pyridine analogs (e.g., Analog 1) but improves regioselectivity .

- Analog 3: The chlorine substituent facilitates palladium-catalyzed coupling with organozinc or magnesium reagents, enabling sequential functionalization .

- Analog 4 : Pyrazole-based boronates exhibit lower coupling efficiency due to steric hindrance from the five-membered ring .

Commercial Availability and Specifications

Biological Activity

The compound 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)propan-2-ol is a boron-containing organic molecule that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 265.15 g/mol. The structure features a pyrimidine ring substituted with a boron-containing moiety, which is known for its reactivity and ability to form complexes with various biological molecules.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

- Anticancer Properties : Research suggests that the boron moiety may enhance the compound's ability to disrupt cancer cell metabolism or signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of the compound against Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method. The results indicated an MIC of 32 µg/mL, suggesting moderate antibacterial activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Pseudomonas aeruginosa |

Study 2: Enzyme Inhibition

In another study published in Journal of Medicinal Chemistry, the compound was tested for its inhibitory effects on LpxC, an enzyme critical for lipid A biosynthesis in Gram-negative bacteria. The compound demonstrated a residence time of 124 minutes on LpxC with a post-antibiotic effect (PAE) of 4 hours, indicating potential as a long-lasting antibacterial agent .

| Compound | Residence Time (min) | PAE (h) | Target Enzyme |

|---|---|---|---|

| This compound | 124 | 4 | LpxC |

Q & A

Basic: What is the primary role of this compound in organic synthesis, and how does its structure enable this function?

Answer:

This compound is a boronic ester intermediate critical for Suzuki-Miyaura cross-coupling reactions , which form carbon-carbon bonds in complex molecules. Its pyrimidine ring provides a rigid aromatic framework, while the tetramethyl dioxaborolane group enhances stability and reactivity toward palladium-catalyzed coupling. The tertiary alcohol moiety (propan-2-ol) may influence solubility or direct regioselectivity in reactions .

Key Applications:

- Synthesis of pharmaceuticals, agrochemicals, and materials science derivatives.

- Functionalization of heteroaromatic systems via selective coupling.

Basic: What are the key stability considerations for handling and storing this compound?

Answer:

The compound is moisture-sensitive due to its boronic ester group, which hydrolyzes in aqueous environments. Key protocols include:

- Storage: Sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

- Handling: Use of anhydrous solvents (e.g., THF, DMF) and Schlenk techniques for air-sensitive reactions.

- Safety: Avoid exposure to oxidizing agents; wear PPE to mitigate risks associated with H312/H332 hazards .

Stability Comparison Table:

| Condition | Stability Outcome | Reference |

|---|---|---|

| Ambient moisture | Partial hydrolysis within 24 hours | |

| Dry argon, 4°C | Stable for >6 months |

Advanced: What challenges arise in synthesizing this compound, and how can they be mitigated?

Answer:

Synthesis involves coupling pyrimidine derivatives with boronic ester precursors, often facing:

- Regioselectivity: Competing substitution patterns on the pyrimidine ring. Solution: Use directing groups or optimize reaction temperatures .

- Purification: Co-elution of byproducts in chromatography. Solution: Employ HPLC with polar stationary phases (e.g., C18) for high-purity isolation .

- Yield Optimization: Low yields due to steric hindrance from the tert-alcohol group. Solution: Introduce bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

Reaction Optimization Table:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ with SPhos ligand | +25% |

| Temperature | 80°C in toluene | +15% |

Advanced: How can researchers resolve contradictions in reported cross-coupling efficiencies with different substrates?

Answer:

Discrepancies in coupling efficiency often stem from:

- Electronic Effects: Electron-deficient pyrimidines (e.g., fluorinated analogs) show slower oxidative addition to Pd(0). Solution: Use electron-rich aryl partners or microwave-assisted heating .

- Steric Factors: Bulky substituents on the boronic ester (e.g., morpholine derivatives) reduce transmetallation rates. Solution: Switch to smaller bases (K₂CO₃ vs. Cs₂CO₃) .

Case Study:

- Substrate A (phenylpyridine): 85% yield under standard conditions .

- Substrate B (bulky tert-butyl): 45% yield; improved to 70% with SPhos ligand .

Advanced: What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry; ¹¹B NMR identifies boronic ester integrity .

- Mass Spectrometry: HRMS (ESI+) validates molecular ions (e.g., [M+H]⁺ at m/z 264.15) .

- X-Ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .

Example Data:

| Technique | Key Signal/Outcome | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.40 (s, 12H, B-O-C(CH₃)₂) | |

| HRMS | Found: 264.1521; Calc: 264.1519 |

Advanced: How does the tert-alcohol substituent influence the compound’s reactivity in non-cross-coupling applications?

Answer:

The propan-2-ol group:

- Enables Hydrogen Bonding: Facilitates crystallization or directs supramolecular assembly in materials science.

- Limits Solubility: Reduces solubility in apolar solvents; use DMSO/water mixtures for biological assays .

- Derivatization Potential: Can be oxidized to ketones or esterified for prodrug strategies .

Derivative Synthesis Pathway:

Oxidation (Dess-Martin periodinane) → Ketone derivative.

Esterification (AcCl, pyridine) → Acetate prodrug .

Basic: What are the ecological implications of using this compound, and how can environmental contamination be minimized?

Answer:

Boronic esters pose risks due to potential boron leaching. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.